molecular formula C26H25N3O4S2 B2719943 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide CAS No. 1021047-15-3

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2719943
CAS No.: 1021047-15-3
M. Wt: 507.62
InChI Key: JIAJAJALYGLIQM-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative characterized by a benzothiazole ring conjugated to a phenyl group and a 2-methoxy-5-(piperidin-1-ylsulfonyl)benzoyl moiety. Key structural and physicochemical properties include:

  • Molecular Formula: C₂₅H₂₃N₃O₅S₂
  • Molecular Weight: 509.5972 g/mol
  • Key Functional Groups: Benzothiazole: A bicyclic aromatic heterocycle known for enhancing lipophilicity and binding affinity in medicinal chemistry . Piperidin-1-ylsulfonyl: A sulfonamide group linked to a piperidine ring, which may improve solubility and modulate interactions with biological targets . Methoxy Substituent: An electron-donating group that influences electronic distribution and steric effects.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-33-23-14-13-20(35(31,32)29-15-5-2-6-16-29)17-21(23)25(30)27-19-11-9-18(10-12-19)26-28-22-7-3-4-8-24(22)34-26/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAJAJALYGLIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its potential therapeutic applications. This compound integrates a benzothiazole moiety, which is recognized for its diverse biological activities, including antitumor and anti-inflammatory effects. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H23N3O5S2C_{25}H_{23}N_{3}O_{5}S_{2}, with a molecular weight of 509.6 g/mol. The compound features a benzothiazole ring, a methoxy group, and a piperidinylsulfonyl group attached to a benzamide core.

PropertyValue
Molecular FormulaC25H23N3O5S2
Molecular Weight509.6 g/mol
CAS Number1021021-23-7

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds containing benzothiazole structures. For instance, research indicates that derivatives of benzothiazole can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific studies on related compounds have shown significant inhibition of tumor growth in vitro and in vivo models, suggesting that this compound may exhibit similar effects.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit specific kinases involved in cancer proliferation.
  • Receptor Modulation : The interaction with G-protein-coupled receptors (GPCRs) may alter signaling pathways related to cell survival and apoptosis.
  • Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest at the G1/S phase, leading to reduced proliferation rates in cancer cells.

Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines (e.g., breast and colorectal cancer). The mechanism involved apoptosis induction as confirmed by flow cytometry assays.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related compounds. In vitro assays showed that these compounds could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Morpholine Sulfonyl Analog (BA99181)

Compound : N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-methoxy-5-(morpholine-4-sulfonyl)benzamide (BA99181) .

  • Structural Difference : Replaces the piperidine ring with a morpholine ring in the sulfonamide group.
  • No biological data are available, but such substitutions often influence pharmacokinetics.

Thiazole-Based Sulfonamides (2D216, 2D291, 2E151)

Compounds :

  • 2D216 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide .
  • 2D291 : N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide .
  • 2E151 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide .
  • Comparison :
    • Heterocycle : Thiazole (single aromatic ring) vs. benzothiazole (fused benzene-thiazole). Benzothiazole’s extended conjugation may enhance binding to hydrophobic pockets.
    • Activity : 2D216 and analogs activate NF-κB and augment cytokine production in adjuvant therapies . The target compound’s benzothiazole may confer similar or improved activity, though empirical validation is needed.

Triazole-Benzothiazole Derivatives (Patel et al.)

Compounds: 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazoles .

  • Structural Divergence : Triazole core vs. benzamide backbone.
  • Activity : Derivatives with 6-fluoro or 6-methyl substituents on benzothiazole exhibit potent antibacterial activity against S. aureus and S. pyogenes . This highlights the role of benzothiazole substituents in bioactivity, suggesting the target compound’s methoxy and sulfonamide groups could be optimized for similar applications.

Kinase Inhibitors (Imatinib)

Compound: Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide) .

  • Comparison : Both share a benzamide backbone, but Imatinib’s pyrimidine and methylpiperazine groups target tyrosine kinases (e.g., BCR-ABL). The target compound’s benzothiazole and piperidinylsulfonamide may redirect activity toward distinct pathways.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Sulfonyl Group Heterocycle Notable Activity Reference
Target Compound Benzamide Piperidin-1-yl Benzothiazole Not reported
BA99181 Benzamide Morpholin-4-yl Benzothiazole Not reported
2D216 Benzamide Piperidin-1-yl Thiazole NF-κB activation (adjuvant)
Patel et al. (6-fluoro derivative) Triazole None Benzothiazole Antibacterial (Gram-positive)
Imatinib Benzamide None Pyrimidine Anticancer (kinase inhibition)

Key Research Findings and Implications

Sulfonamide Substitutions : Piperidine vs. morpholine sulfonamide groups influence solubility and target engagement. Piperidine’s hydrophobicity may enhance blood-brain barrier penetration, while morpholine improves aqueous solubility .

Heterocycle Optimization : Benzothiazole derivatives exhibit broader bioactivity (e.g., antibacterial, adjuvant) compared to thiazole analogs, likely due to enhanced aromatic stacking interactions .

Benzamide Scaffold : The ubiquity of benzamide in drugs (e.g., Imatinib) underscores its versatility, with substituents dictating target specificity .

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